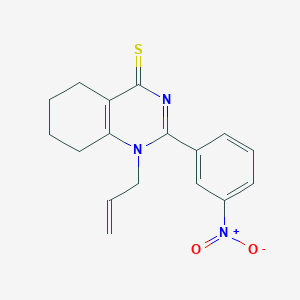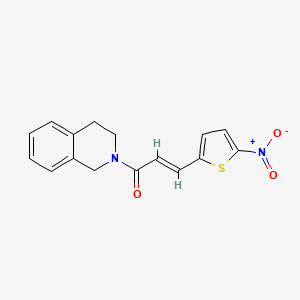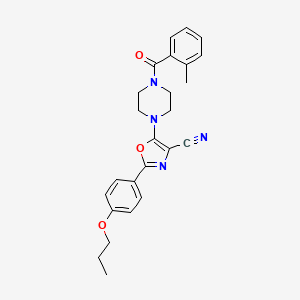
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile, also known as MP-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile' involves the reaction of 4-propoxyphenylacetic acid with thionyl chloride to form 4-propoxyphenylacetyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the corresponding amide. The amide is then reacted with 2-methylbenzoyl chloride to form the corresponding benzamide. The benzamide is then reacted with piperazine to form the corresponding piperazine derivative. This derivative is then reacted with 4-chloro-3-nitrobenzoic acid to form the corresponding nitro derivative. Reduction of the nitro group followed by cyclization with sodium methoxide yields the final product.
Starting Materials
4-propoxyphenylacetic acid, thionyl chloride, 2-amino-2-methyl-1-propanol, 2-methylbenzoyl chloride, piperazine, 4-chloro-3-nitrobenzoic acid, sodium methoxide
Reaction
4-propoxyphenylacetic acid + thionyl chloride → 4-propoxyphenylacetyl chloride, 4-propoxyphenylacetyl chloride + 2-amino-2-methyl-1-propanol → corresponding amide, corresponding amide + 2-methylbenzoyl chloride → corresponding benzamide, corresponding benzamide + piperazine → corresponding piperazine derivative, corresponding piperazine derivative + 4-chloro-3-nitrobenzoic acid → corresponding nitro derivative, reduction of nitro group followed by cyclization with sodium methoxide → final product
作用机制
The mechanism of action of 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile is not fully understood. However, studies have suggested that 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile exerts its therapeutic effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has also been found to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation.
生化和生理效应
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation and oxidative stress, and improvement of cognitive function. 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has also been shown to modulate the expression of various genes and proteins involved in these processes.
实验室实验的优点和局限性
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has several advantages for lab experiments, including its potent therapeutic effects, low toxicity, and relatively simple synthesis method. However, 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile also has some limitations, including its limited solubility in water and its potential interaction with other compounds in experimental settings.
未来方向
The potential therapeutic applications of 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile are still being explored, and future research should focus on further elucidating its mechanism of action, optimizing its synthesis method, and developing more effective formulations for clinical use. Additionally, 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile could be further studied for its potential applications in other diseases, such as cardiovascular disease and metabolic disorders.
In conclusion, 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile is a chemical compound that has shown promising potential for therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has low toxicity and potent therapeutic effects. Future research should focus on further elucidating its mechanism of action and exploring its potential applications in other diseases.
科学研究应用
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has been found to reduce inflammation and oxidative stress. In neurological disorder research, 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-3-16-31-20-10-8-19(9-11-20)23-27-22(17-26)25(32-23)29-14-12-28(13-15-29)24(30)21-7-5-4-6-18(21)2/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCYVHRVFNTUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

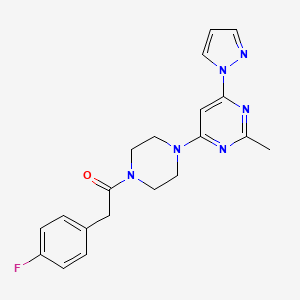
![(E)-2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide](/img/structure/B2951699.png)
![9-(3-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2951700.png)
![2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2951703.png)
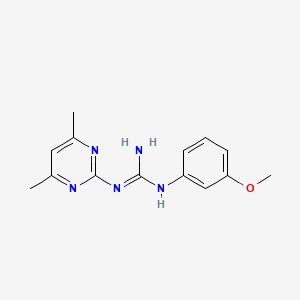
![6-Propyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2951706.png)
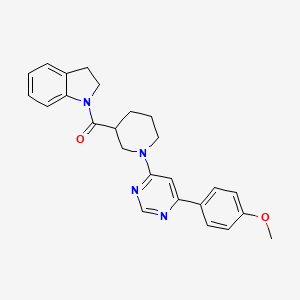
![(2,4-Dimethoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2951709.png)
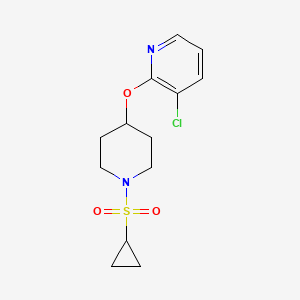
![5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B2951713.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2951714.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951717.png)
